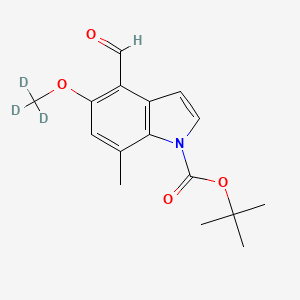
Sodium 5-fluoro-2-nitrophenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-fluoro-2-nitrophenolate is an organic compound that belongs to the class of nitrophenolates It is characterized by the presence of a nitro group (-NO2) and a fluorine atom (-F) attached to a phenolate ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-fluoro-2-nitrophenolate typically involves the reaction of 3,4-difluoronitrobenzene with an inorganic alkali to generate 2-fluoro-4-nitrophenolate. This intermediate is then converted into 2-fluoro-4-nitrophenol through acid neutralization . The process is relatively straightforward and can be carried out with or without a catalyst.
Industrial Production Methods: For industrial production, the method involves the reaction of 2,4-difluoronitrobenzene as a raw material. The reaction is carried out under controlled conditions to ensure high yield and purity. The process is designed to be environmentally friendly, avoiding the use of hazardous nitrite and ester compounds .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 5-fluoro-2-nitrophenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically convert the nitro group to an amino group, forming 5-fluoro-2-aminophenolate.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 5-fluoro-2-aminophenolate.
Substitution: Formation of various substituted phenolates depending on the nucleophile used
Applications De Recherche Scientifique
Sodium 5-fluoro-2-nitrophenolate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Acts as a biostimulant in plant growth, enhancing yield and stress resistance.
Industry: Used in the treatment of high-salt and high-nitrogen wastewater, aiding in biological denitrification processes
Mécanisme D'action
The mechanism of action of Sodium 5-fluoro-2-nitrophenolate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound affects cation channels (Ca2+, K+, and Na+) by inhibiting the activity of the enzyme tyrosine phosphatase.
Pathways Involved: It influences the efficiency of the photosynthetic apparatus, growth, and development in plants, leading to improved biomass accumulation and yield parameters.
Comparaison Avec Des Composés Similaires
- Sodium para-nitrophenolate
- Sodium ortho-nitrophenolate
- Sodium 5-nitroguaiacolate
Comparison: Sodium 5-fluoro-2-nitrophenolate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. Compared to other nitrophenolates, it exhibits enhanced biological activity and potential for diverse applications .
Propriétés
Formule moléculaire |
C6H3FNNaO3 |
|---|---|
Poids moléculaire |
179.08 g/mol |
Nom IUPAC |
sodium;5-fluoro-2-nitrophenolate |
InChI |
InChI=1S/C6H4FNO3.Na/c7-4-1-2-5(8(10)11)6(9)3-4;/h1-3,9H;/q;+1/p-1 |
Clé InChI |
LICGURHJSQKYAB-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1F)[O-])[N+](=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13907726.png)



![2-Oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13907741.png)


![Tert-butyl 6-oxo-5,8-diazaspiro[2.6]nonane-8-carboxylate](/img/structure/B13907766.png)


![[cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B13907786.png)


